molecular formula C20H13ClF3NO3S B2466253 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)phenyl ether CAS No. 477869-53-7

4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)phenyl ether

Cat. No. B2466253
CAS RN: 477869-53-7
M. Wt: 439.83
InChI Key: DDABSVARDVPLMB-UHFFFAOYSA-N
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Description

The compound “4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)phenyl ether” is a complex organic molecule. It contains several functional groups, including a chlorophenyl group, a nitrobenzyl group, and a trifluoromethylphenyl ether group .


Synthesis Analysis

The synthesis of this compound or its close analogues involves several steps, including the introduction of the chlorophenyl, nitrobenzyl, and trifluoromethylphenyl ether groups . The exact synthesis process would depend on the starting materials and the specific synthetic route chosen by the chemist .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques, including high-resolution electron impact mass spectrometry (HR-EIMS), high-resolution fast atom bombardment mass spectrometry (HR-FABMS), proton nuclear magnetic resonance (^1H-NMR), carbon-13 nuclear magnetic resonance (^13C-NMR), ultraviolet-visible spectroscopy (UV), and Fourier-transform infrared spectroscopy (FT-IR) .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants present. Given the presence of the nitro group and the ether group, it could potentially undergo a variety of reactions, including reduction, oxidation, and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, its solubility would depend on the polarity of the molecule, and its stability could be influenced by the presence of the nitro group and the ether group .

Scientific Research Applications

  • Polymer Science Applications :

    • The compound is utilized in the synthesis of poly(sulfone ether amide amide)s, which are notable for their solubility, thermal stability, and inherent viscosity. These polymers are synthesized via polycondensation reactions and are characterized by their physical properties, including thermal behavior and solubility (Mehdipour‐Ataei et al., 2005).
    • Another study focuses on the synthesis and characterization of novel heat-resistant poly(amide imide)s derived from a diacid containing sulfone, ether, amide, and imide groups with various aromatic diamines. These polymers demonstrate significant thermal stability and inherent viscosity (Mehdipour‐Ataei & Hatami, 2005).
  • Agricultural Applications :

    • In agriculture, derivatives of this compound show significant acaricidal and chlorosis-inducing activities on plants. The compound's structure is critical for these activities, with variations in the substituent groups influencing its effectiveness (Kato et al., 1975).
  • Material Engineering Applications :

    • The compound is also used in the development of transparent aromatic polyimides with high refractive indices and small birefringence, useful in applications requiring transparency and thermal stability (Tapaswi et al., 2015).
    • Another research area involves the optical and dielectric properties of polyimide thin films, where the compound plays a role in determining these properties. Studies suggest that the ether group in the compound contributes to better thermal stability and lower color intensity of the polyimides (Jang et al., 2007).
  • Antimicrobial Applications :

    • The compound has also been studied for its antimicrobial activities. Derivatives of benzyl phenyl sulfide, including compounds with a 4-nitrobenzyl group and a 4-chlorophenyl group, show significant inhibitory effects against various microbial strains (Hatano et al., 2011).
  • Photodegradation Studies :

    • In environmental studies, the photodegradation of diphenyl ether herbicides related to this compound has been analyzed, revealing various reaction pathways including decarboxylation and dehalogenation (Vulliet et al., 2001).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact physical and chemical properties. As with all chemicals, it should be handled with care to avoid exposure. Specific safety data for this compound is not available from the current search .

Future Directions

Future research could focus on further elucidating the physical and chemical properties of this compound, as well as its potential applications. For example, it could be studied for its potential use as a pharmaceutical compound, given the analgesic properties of similar compounds . Further studies could also investigate its synthesis and reactivity in more detail .

properties

IUPAC Name

1-(4-chlorophenyl)sulfanyl-2-nitro-4-[[3-(trifluoromethyl)phenoxy]methyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3NO3S/c21-15-5-7-17(8-6-15)29-19-9-4-13(10-18(19)25(26)27)12-28-16-3-1-2-14(11-16)20(22,23)24/h1-11H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDABSVARDVPLMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)phenyl ether

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